

CAY10535: A Technical Guide for Researchers

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Compound of Interest

Compound Name: CAY10535

Cat. No.: B110716

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **CAY10535**, a selective antagonist of the thromboxane A2 (TXA2) receptor isoform TP β . The information is curated for researchers and professionals in drug development and related scientific fields.

Core Properties of CAY10535

CAY10535 is a small molecule modulator with selective antagonistic effects on the TP β receptor.^[1] Its chemical and physical properties are summarized below.

Physicochemical Properties

Property	Value	Reference
Formal Name	N-[[[(1,1-dimethylethyl)amino]carbonyl]-2-(3-methoxyphenoxy)-5-nitro-benzenesulfonamide	[1]
Synonyms	1-tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea, N-(tert-butylcarbamoyl)-2-(3-methoxyphenoxy)-5-nitrobenzenesulfonamide	[2][3]
CAS Number	945716-28-9	[1][2][3]
Molecular Formula	C18H21N3O7S	[1]
Formula Weight	423.4 g/mol	[1]
Purity	≥98%	[1][2]
Formulation	A crystalline solid	[1][3]
SMILES	<chem>COc1cccc(c1)Oc1ccc(cc1S(=O)(=O)NC(=O)NC(C)(C)C)C(=O)N</chem> INVALID-LINK--O	[1][3]
InChI Key	AHBPOHBDSHUMKH-UHFFFAOYSA-N	[1]

Solubility

Solvent	Solubility	Reference
DMF	20 mg/ml	[1]
DMF:PBS (pH 7.2) (1:3)	0.25 mg/ml	[1]
DMSO	20 mg/ml	[1]
Ethanol	10 mg/ml	[1]

Biological Activity and Mechanism of Action

CAY10535 functions as a selective antagonist of the thromboxane A₂ (TXA₂) receptor, with a notable preference for the TP β isoform over the TP α isoform.^[1] The TP receptor is a G protein-coupled receptor (GPCR) that mediates the actions of TXA₂.^{[1][3]} The two isoforms, TP α and TP β , exhibit distinct physiological roles. TP α is predominantly expressed in platelets and is involved in coagulation and hemostasis, while TP β is associated with vascular endothelial growth factor-induced endothelial cell differentiation and migration.^[1]

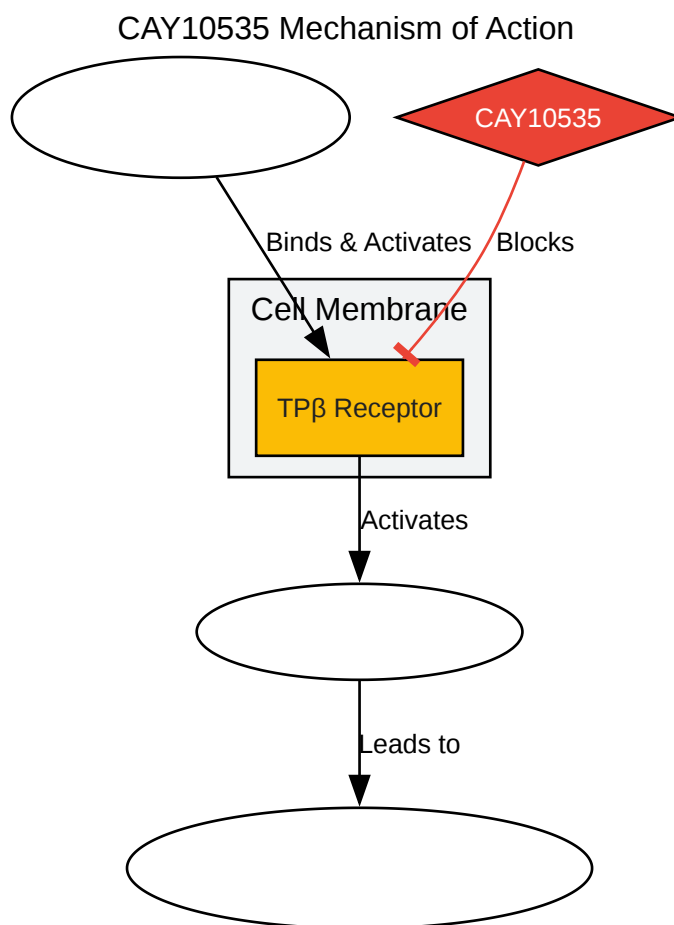
CAY10535 demonstrates an approximately 20-fold selectivity for TP β over TP α .^[1] This selectivity is evident in its inhibitory activity on U46619-mediated Ca²⁺ mobilization.^[1]

In Vitro Efficacy

Assay	Target	IC ₅₀	Reference
U46619-mediated Ca ²⁺ mobilization	TP β	99 nM	^[1]
U46619-mediated Ca ²⁺ mobilization	TP α	1,970 nM	^[1]
U-46619-induced platelet aggregation	Platelets (predominantly TP α)	985 nM	^{[1][3]}

Signaling Pathway

CAY10535 acts by blocking the binding of the agonist, thromboxane A₂ (or its stable mimetic, U46619), to the TP β receptor. This antagonism prevents the activation of downstream signaling cascades that are typically initiated by agonist binding to this G protein-coupled receptor.



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CAY10535 antagonizes the TP β receptor, blocking agonist-induced signaling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **CAY10535**'s biological activity. These protocols are based on standard laboratory practices for the respective assays.

U46619-mediated Ca²⁺ Mobilization Assay

This assay is used to determine the inhibitory concentration (IC₅₀) of **CAY10535** on the TP α and TP β receptors.

Objective: To measure the ability of **CAY10535** to inhibit the increase in intracellular calcium concentration induced by the TXA₂ mimetic, U46619, in cells expressing either the TP α or TP β

receptor.

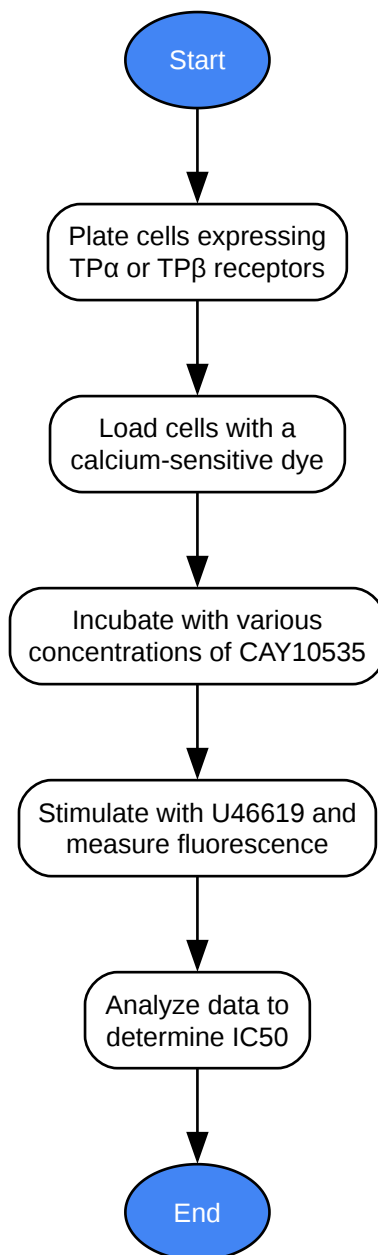
Materials:

- Cells stably expressing human TP α or TP β receptors (e.g., HEK293 cells)
- U46619 (a stable thromboxane A2 mimetic)
- **CAY10535**
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Fluorometric imaging plate reader or a fluorometer

Procedure:

- Cell Preparation:
 - Plate the TP α or TP β expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight to allow for cell attachment.
- Dye Loading:
 - Remove the culture medium and wash the cells with the assay buffer.
 - Load the cells with a calcium-sensitive fluorescent dye by incubating them in the dark with a solution of the dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
 - After incubation, wash the cells with assay buffer to remove any excess extracellular dye.
- Compound Incubation:
 - Prepare serial dilutions of **CAY10535** in the assay buffer.
 - Add the different concentrations of **CAY10535** to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow for receptor binding. Include a vehicle control (e.g., DMSO).

- Agonist Stimulation and Measurement:
 - Place the plate in the fluorometric reader.
 - Establish a baseline fluorescence reading.
 - Add a solution of U46619 at a concentration known to elicit a submaximal response (e.g., EC80) to all wells simultaneously.
 - Immediately begin recording the fluorescence intensity over time. The change in fluorescence corresponds to the change in intracellular calcium concentration.
- Data Analysis:
 - The peak fluorescence response for each well is determined.
 - The percentage of inhibition by **CAY10535** is calculated relative to the response in the vehicle control wells.
 - The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the **CAY10535** concentration and fitting the data to a sigmoidal dose-response curve.

U46619-mediated Ca²⁺ Mobilization Assay Workflow

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Workflow for the U46619-mediated Ca²⁺ mobilization assay.

U-46619-induced Platelet Aggregation Assay

This assay measures the effect of **CAY10535** on platelet function, which is primarily mediated by the TPα receptor.

Objective: To determine the ability of **CAY10535** to inhibit platelet aggregation induced by U-46619.

Materials:

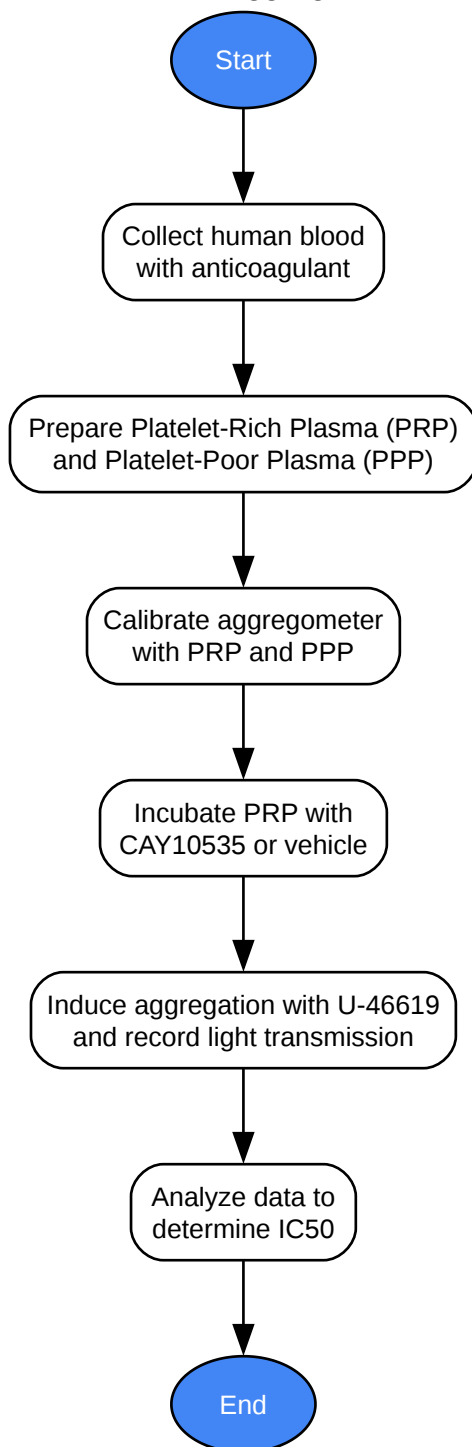
- Freshly drawn human blood from healthy, consenting donors who have not taken anti-platelet medication.
- Anticoagulant (e.g., acid-citrate-dextrose).
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
- U-46619.
- **CAY10535**.
- Saline solution.
- Aggregometer.

Procedure:

- PRP and PPP Preparation:
 - Collect blood into tubes containing an anticoagulant.
 - Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
 - Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.
- Assay Setup:
 - Adjust the platelet count in the PRP with PPP if necessary.
 - Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
- Compound Incubation:

- Pipette an aliquot of PRP into a cuvette with a stir bar.
- Add different concentrations of **CAY10535** or its vehicle (control) to the PRP and incubate for a short period (e.g., 1-5 minutes) at 37°C while stirring.
- Induction of Aggregation and Measurement:
 - Add U-46619 to the cuvette to induce platelet aggregation.
 - Record the change in light transmission through the sample over time using the aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
- Data Analysis:
 - The maximum percentage of aggregation for each concentration of **CAY10535** is determined.
 - The percentage of inhibition is calculated relative to the aggregation observed in the vehicle control.
 - The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the **CAY10535** concentration and fitting the data to a dose-response curve.

U-46619-induced Platelet Aggregation Assay Workflow



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Workflow for the U-46619-induced platelet aggregation assay.

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